molecular formula C2H5NaO4S B13163901 Acetaldehydesodiumbisulfite

Acetaldehydesodiumbisulfite

Cat. No.: B13163901
M. Wt: 148.12 g/mol
InChI Key: QWSDEEQHECGZSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehydesodiumbisulfite can be synthesized through the reaction of acetaldehyde with sodium bisulfite. The reaction typically involves mixing acetaldehyde with an aqueous solution of sodium bisulfite under controlled conditions to form the bisulfite addition product . The reaction is as follows:

CH3CHO+NaHSO3CH3CH(OH)SO3Na\text{CH}_3\text{CHO} + \text{NaHSO}_3 \rightarrow \text{CH}_3\text{CH(OH)SO}_3\text{Na} CH3​CHO+NaHSO3​→CH3​CH(OH)SO3​Na

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of acetaldehyde and sodium bisulfite solutions. The reaction is carried out in reactors equipped with mechanical stirrers to ensure thorough mixing and efficient formation of the product . The resulting product is then purified and crystallized for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Acetaldehydesodiumbisulfite undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to regenerate acetaldehyde.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Acetaldehyde.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

Acetaldehydesodiumbisulfite has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetaldehydesodiumbisulfite involves its ability to form stable addition compounds with aldehydes and ketones. This reaction is reversible and can be used to protect carbonyl groups during chemical synthesis . The molecular targets include the carbonyl groups of aldehydes and ketones, and the pathways involved are primarily nucleophilic addition reactions.

Comparison with Similar Compounds

Uniqueness: Acetaldehydesodiumbisulfite is unique due to its specific reactivity with acetaldehyde, making it particularly useful in reactions where acetaldehyde protection or stabilization is required. Its solubility properties and stability under various conditions also make it a versatile reagent in both laboratory and industrial settings .

Properties

Molecular Formula

C2H5NaO4S

Molecular Weight

148.12 g/mol

IUPAC Name

sodium;acetaldehyde;hydrogen sulfite

InChI

InChI=1S/C2H4O.Na.H2O3S/c1-2-3;;1-4(2)3/h2H,1H3;;(H2,1,2,3)/q;+1;/p-1

InChI Key

QWSDEEQHECGZSL-UHFFFAOYSA-M

Canonical SMILES

CC=O.OS(=O)[O-].[Na+]

Origin of Product

United States

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